Cas no 682757-49-9 (Ethyl 1-(tert-butyl)-1H-pyrazole-3-carboxylate)

Ethyl 1-(tert-butyl)-1H-pyrazole-3-carboxylate structure
682757-49-9 structure
Product Name:Ethyl 1-(tert-butyl)-1H-pyrazole-3-carboxylate
CAS No:682757-49-9
MF:C10H16N2O2
MW:196.246242523193
CID:95217
PubChem ID:53302144
Update Time:2025-04-18

Ethyl 1-(tert-butyl)-1H-pyrazole-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 1-(tert-butyl)-1H-pyrazole-3-carboxylate
    • ETHYL 1-TERT-BUTYL-1H-PYRAZOLE-3-CARBOXYLATE
    • ethyl 1-tert-butylpyrazole-3-carboxylate
    • SCHEMBL5000807
    • 682757-49-9
    • FT-0733630
    • Ethyl1-(tert-butyl)-1H-pyrazole-3-carboxylate
    • DTXSID20693332
    • ethyl 1-(1,1-dimethylethyl)-1H-pyrazole-3-carboxylate
    • TYTZOSYBGNRPPF-UHFFFAOYSA-N
    • AKOS015901568
    • DA-16810
    • Inchi: 1S/C10H16N2O2/c1-5-14-9(13)8-6-7-12(11-8)10(2,3)4/h6-7H,5H2,1-4H3
    • InChI Key: TYTZOSYBGNRPPF-UHFFFAOYSA-N
    • SMILES: O(CC)C(C1C=CN(C(C)(C)C)N=1)=O

Computed Properties

  • Exact Mass: 196.121177757g/mol
  • Monoisotopic Mass: 196.121177757g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 211
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 44.1Ų

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